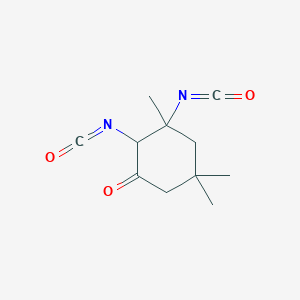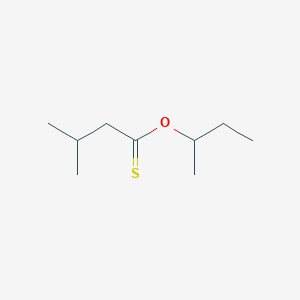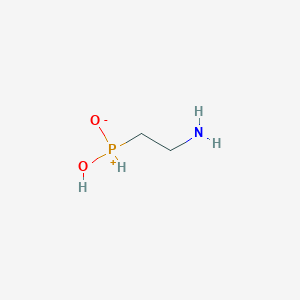
2-aminoethylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethylphosphinic acid is a phosphonic acid derivative characterized by the presence of an aminoethyl group attached to the phosphorus atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethylphosphinic acid can be synthesized through a hydrothermal reaction involving citric acid and 2-aminoethylphosphonic acid . This environmentally friendly one-step reaction is designed to produce luminescent N-doped graphene quantum dots, which are characterized by their excellent photoluminescent properties and high water solubility.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of phosphonic acid derivatives and appropriate reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize product formation.
Major Products Formed
Scientific Research Applications
2-Aminoethylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phosphonic acid derivatives and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-aminoethylphosphinic acid involves its interaction with specific molecular targets and pathways. For example, it exhibits calcium affinity, enabling targeted delivery to calcified tissues . Additionally, the compound’s role in phosphonate metabolism involves enzymes like AEP transaminase, which are essential for phosphonate synthesis and degradation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphosphonic acid: This compound is structurally similar but differs in its chemical properties and applications.
3-Aminopropylphosphonic acid: Another phosphonic acid derivative with distinct chemical behavior.
4-Aminobenzylphosphonic acid: Known for its unique aromatic structure and different reactivity.
Uniqueness
2-Aminoethylphosphinic acid stands out due to its specific interaction with calcium ions and its role in targeted drug delivery systems. Its stability and versatility in various chemical reactions also make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminoethylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2P/c3-1-2-6(4)5/h6H,1-3H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOOHORWCGLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[PH+](O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[5-(4-Aminophenoxy)-2-propan-2-ylphenyl]phenoxy]aniline](/img/structure/B7909622.png)
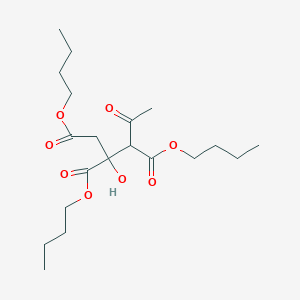
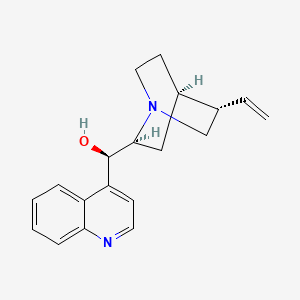


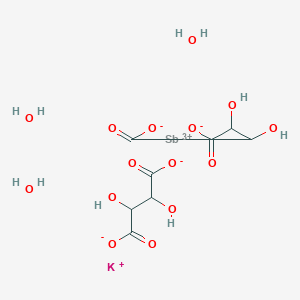



![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)

